5-Indolinecarbaldehyde hydrochloride
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Overview
Description
5-Indolinecarbaldehyde hydrochloride: is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Indolinecarbaldehyde hydrochloride typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This reaction involves the conversion of aryl hydrazones to indoles under elevated temperatures and the presence of Brønsted or Lewis acids . For example, the reaction of aryl hydrazones with acetic acid and hydrochloric acid under reflux conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Indolinecarbaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted indole derivatives with different functional groups.
Scientific Research Applications
Chemistry: 5-Indolinecarbaldehyde hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity and versatility make it a valuable building block in organic synthesis .
Biology: In biological research, indole derivatives, including this compound, are studied for their potential therapeutic properties. They have shown promise in the treatment of cancer, microbial infections, and other diseases .
Medicine: The compound is investigated for its potential use in drug development. Indole derivatives are known to interact with various biological targets, making them candidates for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Indolinecarbaldehyde hydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing various biological processes. For example, they can act as inhibitors of certain enzymes or modulators of receptor activity, leading to therapeutic effects .
Comparison with Similar Compounds
Indole-3-carboxaldehyde: Another indole derivative with similar reactivity and applications.
Indole-2-carboxaldehyde: Known for its use in organic synthesis and biological research.
5-Bromoindole: A substituted indole with unique properties and applications in medicinal chemistry.
Uniqueness: 5-Indolinecarbaldehyde hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,3-dihydro-1H-indole-5-carbaldehyde;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO.ClH/c11-6-7-1-2-9-8(5-7)3-4-10-9;/h1-2,5-6,10H,3-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLRDSLXSRASBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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